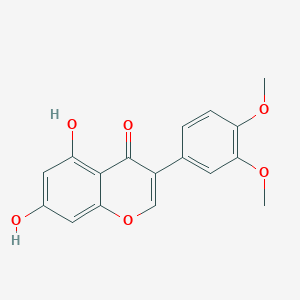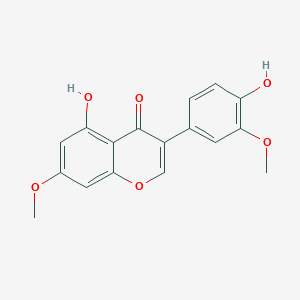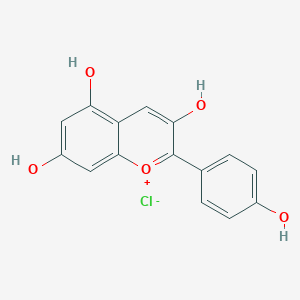
Chlorure de pélargonidine
Vue d'ensemble
Description
La pelargonidine (chlorure) est une anthocyanidine, un type de pigment végétal responsable des couleurs rouges, oranges et violettes de nombreux fruits et fleurs. Elle se trouve couramment dans les géraniums rouges, les baies comme les framboises et les fraises, ainsi que dans d'autres fruits comme les prunes et les grenades . La pelargonidine est connue pour ses propriétés antioxydantes et ses bienfaits potentiels pour la santé, notamment ses effets anti-inflammatoires et antidiabétiques .
Applications De Recherche Scientifique
Pelargonidin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its role in plant pigmentation and its effects on pollinators and seed dispersal.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used in food and cosmetic industries as a natural colorant.
Mécanisme D'action
Pelargonidin chloride, also known as Pelargonidin, is a common anthocyanin found in various fruits and vegetables. It is known for its various biological activities, such as antioxidant, anti-inflammatory, antithrombotic, and antidiabetic . This article will delve into the mechanism of action of Pelargonidin chloride, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Pelargonidin chloride primarily targets the TRANSPARENT TESTA 2 (TT2), TRANSPARENT TESTA 8 (TT8), and TRANSPARENT TESTA GLABRA 1 (TTG1) genes . These genes encode R2R3-MYB, bHLH, and WD40 repeat domain proteins, respectively, and are involved in the MYB-bHLH-WD40 (MBW) complex that activates proanthocyanidins in Arabidopsis seeds .
Mode of Action
Pelargonidin chloride interacts with its targets to induce various biological activities. It has been reported to possess antioxidant, anti-inflammatory, antithrombotic, and antidiabetic activities . It modulates intercellular antioxidant status, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells .
Biochemical Pathways
Pelargonidin chloride affects various biochemical pathways. For the mechanism of anthocyanin transport, two different pathways have been proposed: the ligandin transport and the vesicular transport . It also influences the activity of detoxification enzymes through the Keap1/Nrf2 signaling pathway .
Pharmacokinetics
The pharmacokinetics of Pelargonidin chloride involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be bioavailable and undergoes biotransformation . .
Result of Action
The action of Pelargonidin chloride results in various molecular and cellular effects. It has been shown to reduce oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also potentially induces cell cycle arrest, thereby interfering in colorectal carcinogenesis .
Action Environment
The action, efficacy, and stability of Pelargonidin chloride can be influenced by various environmental factors. For instance, it loses its color with time in acidic media . The rate-determining step of the discoloration reaction at pH 1–4 is the nucleophilic attack of the OH- ion on Pelargonidin to give a hemiacetal, which readily isomerizes to the corresponding α-diketone .
Analyse Biochimique
Biochemical Properties
Pelargonidin chloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a potent inducer of phase II detoxification genes, and its up-regulation is important for oxidative stress-related disorders . Pelargonidin chloride can be added to a glucose molecule to form Pelargonidin 3-glucoside (callistephin) by the 3GT, anthocyanin 3-O-glucosyltransferase gene .
Cellular Effects
Pelargonidin chloride has significant effects on various types of cells and cellular processes. It has been reported to possess antioxidant properties, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pelargonidin chloride exerts its effects at the molecular level through various mechanisms. It has been shown to modulate the Keap1/Nrf2 signaling pathway, which is crucial for the regulation of antioxidant response elements in the body . Pelargonidin chloride dissociates Nrf2 from Keap1, resulting in the translocation of Nrf2 into the nucleus, where it binds to ARE and activates cytoprotective genes .
Temporal Effects in Laboratory Settings
The effects of Pelargonidin chloride change over time in laboratory settings. For instance, when cells were treated with Pelargonidin chloride for 24-72 hours, no significant cytotoxicity was observed . This suggests that Pelargonidin chloride has a good stability profile and does not degrade significantly over time.
Dosage Effects in Animal Models
In animal models, the effects of Pelargonidin chloride vary with different dosages. For instance, in a study on the chemopreventive effects of Pelargonidin chloride against DMBA-induced mammary tumorigenesis in BALB/c mice, it was found that Pelargonidin chloride treatment dose-dependently reduced the mean tumor volume, reinstated body weight loss, and enhanced the percentage survival of tumor-bearing mice compared to the DMBA exposed mice .
Metabolic Pathways
Pelargonidin chloride is involved in various metabolic pathways. It is a part of the anthocyanin biosynthesis pathway, which is a subclass of the flavonoid metabolic pathway . It interacts with various enzymes and cofactors in these pathways.
Transport and Distribution
Pelargonidin chloride is transported and distributed within cells and tissues. For the mechanism of anthocyanin transport, two different pathways have been proposed: the ligandin transport and the vesicular transport . These pathways may also be involved in the transport and distribution of Pelargonidin chloride.
Subcellular Localization
The subcellular localization of Pelargonidin chloride and its effects on activity or function are yet to be fully elucidated. It is known that Pelargonidin chloride can influence the localization of certain proteins. For instance, it has been shown to cause the translocation of Nrf2 into the nucleus .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La pelargonidine peut être synthétisée par différentes voies chimiques. Une méthode courante consiste à condenser la phloroglucine avec le 4-hydroxybenzaldéhyde, suivie de étapes de cyclisation et d'oxydation. Les conditions de réaction comprennent généralement des milieux acides et des températures contrôlées pour assurer la formation correcte de la structure anthocyanidique .
Méthodes de production industrielle : La production industrielle de la pelargonidine implique souvent l'extraction à partir de sources naturelles, telles que les baies et les fleurs. Le processus d'extraction comprend des étapes de macération, de filtration et de purification pour isoler le pigment. Des techniques avancées comme la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté et la qualité du composé extrait .
Analyse Des Réactions Chimiques
Types de réactions : La pelargonidine subit diverses réactions chimiques, notamment :
Oxydation : La pelargonidine peut être oxydée pour former des quinones, qui sont des intermédiaires importants dans diverses voies biochimiques.
Réduction : Les réactions de réduction peuvent convertir la pelargonidine en sa forme de leucoanthocyanidine, qui est incolore.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de glycosides et d'autres dérivés.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.
Substitution : Les réactions de glycosylation utilisent souvent du glucose ou d'autres molécules de sucre en présence d'enzymes ou de catalyseurs acides.
Principaux produits formés :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Leucoanthocyanidines.
Substitution : Glycosides tels que la pelargonidine-3-glucoside.
4. Applications de la recherche scientifique
La pelargonidine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme colorant naturel et indicateur de pH en raison de ses propriétés de changement de couleur.
Biologie : Étudiée pour son rôle dans la pigmentation des plantes et ses effets sur les pollinisateurs et la dispersion des graines.
Médecine : Investigée pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans les industries alimentaire et cosmétique comme colorant naturel.
5. Mécanisme d'action
La pelargonidine exerce ses effets par le biais de divers mécanismes moléculaires :
Activité antioxydante : La pelargonidine piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène ou des électrons pour neutraliser les espèces réactives de l'oxygène (ROS).
Effets anti-inflammatoires : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires, telles que la cyclooxygénase (COX) et la lipooxygénase (LOX).
Activité anticancéreuse : La pelargonidine induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en modulant les voies de signalisation comme les voies MAPK et PI3K/Akt.
Comparaison Avec Des Composés Similaires
La pelargonidine est l'une des nombreuses anthocyanidines, qui comprennent :
Cyanidine : Connue pour sa couleur rouge foncé à violette et ses fortes propriétés antioxydantes.
Delphinidine : Exhibe des teintes bleues à violettes et possède de puissants effets anti-inflammatoires.
Malvidine : Trouvée dans le vin rouge, contribuant à sa couleur et à sa capacité antioxydante.
Peonidine : Fournit une coloration rouge à violette et a été étudiée pour ses propriétés anticancéreuses.
Pétunidine : Confère des couleurs violettes à bleues et a montré un potentiel pour protéger contre le stress oxydatif.
Unicité de la pelargonidine : La pelargonidine est unique en raison de sa couleur rouge-orange vif et de sa présence dans une grande variété de fruits et de fleurs. Sa structure chimique distincte, avec des groupes hydroxyle à des positions spécifiques, contribue à sa couleur unique et à ses activités biologiques .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZJXMTXCOTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7690-51-9 (Parent) | |
| Record name | Pelargonidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001020859 | |
| Record name | Pelargonidin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-04-3 | |
| Record name | Pelargonidin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pelargonidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelargonidin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PELARGONIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFL6200791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


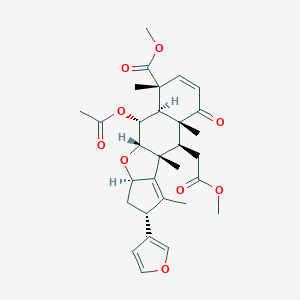
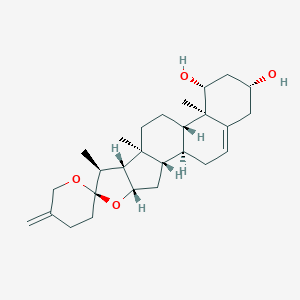
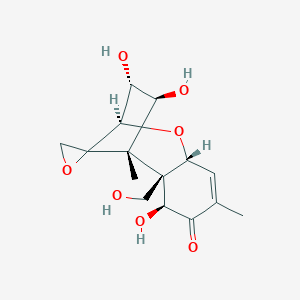
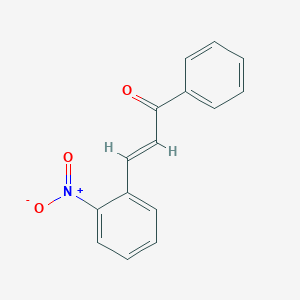

![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)
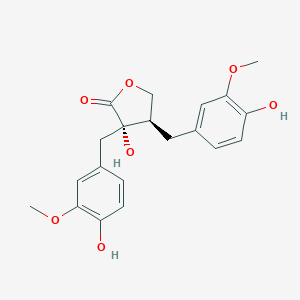
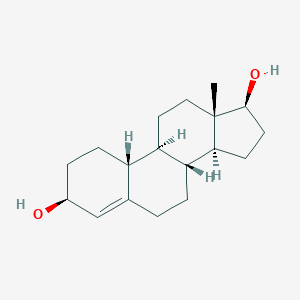
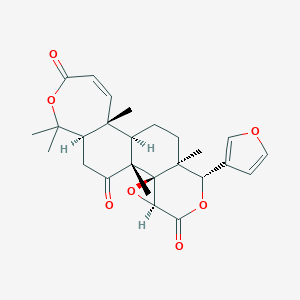
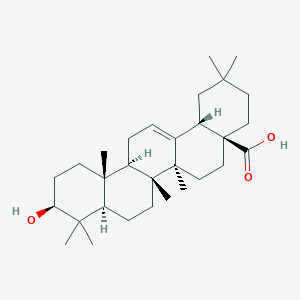
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)
